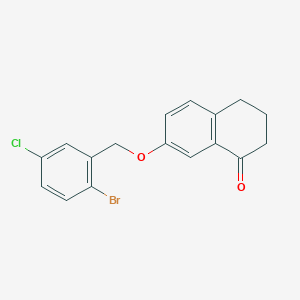

7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Description

Nomenclature and Structural Significance of Dihydronaphthalenone Derivatives

The systematic nomenclature of this compound reflects the compound's complex structural architecture according to International Union of Pure and Applied Chemistry conventions. The base structure consists of a 3,4-dihydronaphthalen-1(2H)-one framework, which represents a reduced naphthalene system containing a saturated six-membered ring fused to an aromatic benzene ring, with a ketone functionality at the 1-position. The numbering system follows standard naphthalene nomenclature, where the carbonyl carbon occupies position 1, and the saturated carbons are located at positions 2, 3, and 4.

The benzyloxy substituent at position 7 introduces significant structural complexity and biological relevance. This substituent consists of a benzyl group (2-bromo-5-chlorobenzyl) connected through an oxygen atom to the naphthalene core. The presence of both bromine at the 2-position and chlorine at the 5-position of the benzyl ring creates a unique substitution pattern that influences both the compound's physical properties and biological activity profile. The strategic placement of these halogens provides opportunities for specific intermolecular interactions, including halogen bonding, which can enhance binding affinity to biological targets.

Dihydronaphthalenone derivatives represent an important class of compounds in medicinal chemistry due to their structural resemblance to naturally occurring molecules and their ability to interact with diverse biological systems. The partially saturated nature of the naphthalene ring system provides conformational flexibility while maintaining aromatic character, allowing these compounds to adopt optimal binding conformations when interacting with protein targets. Research has demonstrated that substitutions on the dihydronaphthalenone core can significantly influence biological activity, with electron-withdrawing groups often enhancing potency against specific targets.

| Structural Component | Position | Chemical Significance | Biological Impact |

|---|---|---|---|

| Ketone functionality | Position 1 | Hydrogen bond acceptor | Enzyme binding site interaction |

| Saturated ring | Positions 2-4 | Conformational flexibility | Optimal target binding |

| Benzyloxy substituent | Position 7 | Lipophilicity enhancement | Membrane permeability |

| Bromine atom | Benzyl position 2 | Halogen bonding potential | Enhanced binding affinity |

| Chlorine atom | Benzyl position 5 | Electronic modulation | Activity optimization |

The structural significance of dihydronaphthalenone derivatives extends beyond their immediate chemical properties to encompass their role as privileged scaffolds in drug discovery. These compounds have demonstrated activity against various biological targets, including enzymes involved in neurotransmitter metabolism and cancer-related pathways. The ability to modify both the naphthalenone core and the substituent groups provides extensive opportunities for structure-activity relationship studies and compound optimization.

Rationale for Studying Bromo-Chloro Benzyloxy Substituted Naphthalenones

The investigation of bromo-chloro benzyloxy substituted naphthalenones is driven by compelling evidence for their therapeutic potential and unique molecular properties. Research has established that dihydronaphthalenone chalconoid derivatives containing different benzyliden moieties exhibit significant cytotoxic activity against human cancer cell lines, with compounds bearing electron-withdrawing substituents demonstrating enhanced potency. The specific combination of bromine and chlorine substituents in the benzyloxy moiety represents an optimized approach to achieving favorable biological activity profiles while maintaining synthetic accessibility.

The rationale for studying these compounds is further supported by their demonstrated ability to interact with important biological targets through multiple mechanisms. Molecular docking analyses have revealed that compounds with halogenated benzyloxy substituents can form stable complexes with enzymes such as cathepsin B, a cysteine peptidase that plays crucial roles in cancer cell proliferation, tumor metastasis, and angiogenesis. The presence of both bromine and chlorine atoms enables the formation of multiple halogen bonds with amino acid residues in the enzyme active site, contributing to enhanced binding affinity and selectivity.

Studies on related benzyloxy-substituted compounds have provided valuable insights into the structure-activity relationships governing biological activity. Research on small molecules bearing benzyloxy substituents has shown that electron-withdrawing groups in these molecules are particularly suitable for monoamine oxidase B inhibition, with halogen-substituted benzyloxy groups being especially favorable for enzyme binding. These findings suggest that the bromo-chloro substitution pattern in this compound may confer similar advantages in terms of enzyme inhibition and therapeutic potential.

The pharmaceutical industry's growing interest in halogenated compounds provides additional justification for studying bromo-chloro benzyloxy substituted naphthalenones. Halogen atoms can significantly influence a compound's pharmacokinetic properties, including membrane permeability, metabolic stability, and protein binding characteristics. The strategic incorporation of both bromine and chlorine atoms allows for fine-tuning of these properties while potentially reducing metabolic liability compared to single-halogen substitutions.

Furthermore, the unique electronic properties imparted by the dual halogen substitution pattern create opportunities for novel therapeutic applications. The electron-withdrawing nature of both bromine and chlorine can modulate the reactivity of the benzyloxy group, potentially leading to selective interactions with specific amino acid residues in target proteins. This selectivity is crucial for developing compounds with improved therapeutic indices and reduced off-target effects.

Properties

IUPAC Name |

7-[(2-bromo-5-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClO2/c18-16-7-5-13(19)8-12(16)10-21-14-6-4-11-2-1-3-17(20)15(11)9-14/h4-9H,1-3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKIEEGFUOAIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378388-19-2 | |

| Record name | 7-[(2-bromo-5-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl alcohol and 3,4-dihydronaphthalen-1(2H)-one.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Procedure: The 2-bromo-5-chlorobenzyl alcohol is reacted with 3,4-dihydronaphthalen-1(2H)-one in the presence of the base, leading to the formation of the desired ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the naphthalene core or the benzyl ether moiety.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its unique structure allows for modifications that can enhance biological activity or selectivity against certain targets. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties, interacting with pathways involved in tumor growth and metastasis.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of a series of naphthalene derivatives based on this compound, demonstrating their efficacy in inhibiting specific cancer cell lines. The results indicated that certain modifications led to improved potency and selectivity, suggesting promising avenues for drug development.

Materials Science

Development of New Materials : The unique electronic properties of 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one make it suitable for use in the development of advanced materials. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the compound can be used to enhance charge transport and light-emission characteristics .

Research Findings : Research has shown that incorporating this compound into polymer matrices can significantly improve the electrical conductivity and photoluminescence properties of the resulting materials. These enhancements are attributed to the efficient charge transfer facilitated by the naphthalene core structure .

Biological Studies

Biological Activity : The compound has been utilized as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways. Its halogenated structure provides unique reactivity profiles that can be exploited in various biochemical assays .

Application in Assays : In one notable study, researchers employed this compound to investigate its binding affinity to specific enzymes involved in metabolic pathways. The findings revealed critical insights into enzyme kinetics and substrate specificity, paving the way for further exploration of similar compounds in drug discovery .

Mechanism of Action

The mechanism of action of 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-chlorobenzyl alcohol: A precursor in the synthesis of the target compound.

3,4-Dihydronaphthalen-1(2H)-one: Another precursor used in the synthesis.

2-Bromo-5-iodobenzyl alcohol: A similar compound with iodine instead of chlorine.

Uniqueness

7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific combination of the naphthalene core and the bromine and chlorine-substituted benzyl ether moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 1378388-19-2, is a synthetic organic compound characterized by its unique structural features, including a naphthalene core and a halogen-substituted benzyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Structural Formula

The molecular formula of this compound is CHBrClO, with a molecular weight of 365.65 g/mol. The compound features:

- A naphthalene core , which is known for its stability and ability to interact with various biological targets.

- A bromine and chlorine-substituted benzyl ether , which may influence its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 365.65 g/mol |

| CAS Number | 1378388-19-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation and survival pathways.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptors : It could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Antiproliferative Activity

Recent studies have demonstrated the compound's potential antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against human colorectal cancer cells (HCT116), indicating its potential as a therapeutic agent.

Table 2: Antiproliferative Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 2.6 ± 0.2 | p53-dependent growth inhibition |

| HFF-1 (normal) | >30 | Low toxicity to non-tumor cells |

Case Studies

- Study on HCT116 Cells : In a study evaluating the growth inhibitory activity of various compounds, this compound exhibited an IC value of approximately 2.6 µM against HCT116 cells, indicating potent antiproliferative effects while showing low toxicity towards normal fibroblast cells (HFF-1) .

- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of p53 pathways, leading to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction between 2-bromo-5-chlorobenzyl alcohol and 3,4-dihydronaphthalen-1(2H)-one under basic conditions. This synthetic route not only provides insights into the compound's structure but also opens avenues for creating derivatives with enhanced biological activity.

Table 3: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | 2-bromo-5-chlorobenzyl alcohol; 3,4-dihydronaphthalen-1(2H)-one |

| Reaction Conditions | Basic conditions using potassium carbonate in dimethylformamide (DMF) |

| Product | Formation of the desired ether linkage resulting in the target compound |

Q & A

Q. Key Considerations :

- Purification via column chromatography using silica gel.

- Reaction monitoring by TLC or HPLC to ensure minimal side products.

Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Basic

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and benzyloxy linkage. Aromatic protons appear downfield (δ 6.5–8.0 ppm), while the tetralone carbonyl is visible at ~200–210 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with Br/Cl atoms .

- X-ray Diffraction (XRD) : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities .

How can SHELXL be utilized to refine the crystal structure of this compound?

Advanced

SHELXL is a robust tool for small-molecule crystallography:

Data Input : Import scaled intensity data (e.g., .hkl files) and initial structural parameters.

Refinement Cycles : Use least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy.

Validation : Analyze R-factors (R1 < 5% for high-quality data) and check for residual electron density peaks to identify disordered regions .

Special Features :

- Twin refinement for handling twinned crystals.

- Constraints for rigid groups (e.g., aromatic rings) to improve convergence .

Case Study : Derivatives of 3,4-dihydronaphthalen-1(2H)-one showed non-coplanar substituents (dihedral angle ~69.5°), resolved using SHELXL’s restraint options .

How can researchers address contradictions in crystallographic data during refinement?

Advanced

Discrepancies often arise from:

- Disordered Atoms : Use PART instructions in SHELXL to model split positions.

- Twinned Data : Apply TWIN/BASF commands to refine twin laws .

- Thermal Motion : Anisotropic refinement for heavy atoms (Br, Cl) and isotropic for lighter atoms.

Example : In a study of a fluorinated derivative, SHELXD’s dual-space recycling improved phase resolution for disordered trifluoromethyl groups .

What strategies exist for analyzing non-coplanar substituents in derivatives of this compound?

Advanced

Non-coplanarity (e.g., dihedral angles between substituents) impacts electronic and steric properties:

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare optimized geometries with XRD data.

- XRD Metrics : Measure torsion angles (e.g., C7–C8–C9–C10) to quantify deviations from planarity.

- Biological Relevance : Non-coplanar groups may enhance binding to hydrophobic pockets in enzyme targets .

How can researchers design experiments to assess the biological activity of this compound?

Q. Advanced

Target Selection : Prioritize enzymes/receptors with hydrophobic binding sites (e.g., NF-κB for anti-inflammatory activity) .

In Vitro Assays :

- Enzyme inhibition (IC₅₀ determination via fluorescence/absorbance).

- Cytotoxicity profiling (MTT assay).

SAR Studies : Synthesize analogs (e.g., varying halogen substituents) to correlate structural features with activity .

How does this compound compare structurally and functionally to its brominated or chlorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.